molecular formula C11H12FN3O2 B2645206 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-18-2

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2645206
CAS No.: 894019-18-2
M. Wt: 237.234
InChI Key: QKWBPPVHJSTXJC-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidinone (5-oxopyrrolidin) core substituted at the 3-position with a urea group and at the 1-position with a 4-fluorophenyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the urea moiety facilitates hydrogen bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBPPVHJSTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate or carbamate under controlled conditions. One common method includes the use of sodium cyanate and 4-fluoroaniline, which react to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted urea derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone-Urea Scaffolds
Compound Name Substituents/Modifications Key Differences Biological Relevance (if available)
[1-(4-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea Ethoxy (4-EtOPh) and methoxy (4-MeOPh) groups Bulky alkoxy substituents vs. fluorine Not explicitly stated; likely modulates solubility and target affinity
[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]urea derivatives Chlorine substituent (4-ClPh) Higher electronegativity vs. fluorine Improved stability in hydrolytic environments
[1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)urea Pyrazole ring instead of pyrrolidinone Heterocycle substitution alters conformational flexibility Potent antimalarial activity (IC₅₀ ~50 nM)

Key Observations :

  • Substituent Effects : Fluorine’s electron-withdrawing nature enhances metabolic resistance compared to alkoxy groups (e.g., ethoxy, methoxy) . Chlorine, while similarly electronegative, increases molecular weight and may reduce solubility .

Comparison of Yields :

  • Pyrazole-urea derivatives achieve moderate yields (16–33%) due to regioselectivity challenges .
  • Oxadiazole-pyrrolidine derivatives show higher yields (up to 76%) attributed to stabilized intermediates .
Physicochemical and Spectroscopic Properties
Property [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea [1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]urea Pyrazole-Urea Analogue
Melting Point Not reported 150–151°C Oil (crude)
¹H NMR (DMSO-d6) δ 7.3–7.7 (aromatic), 10.3 (urea NH) δ 7.2–7.5 (aromatic), 10.1 (urea NH) δ 7.1–7.4 (aromatic)
Solubility Moderate in DMSO, low in H₂O Lower in H₂O due to Cl Higher lipophilicity

Notable Trends:

  • Fluorophenyl derivatives exhibit sharper NMR signals for aromatic protons compared to chlorophenyl analogs, reflecting reduced spin-spin coupling .
  • Pyrazole-urea compounds often exist as oils, complicating crystallization .

Computational Insights :

  • Molecular docking studies (using tools like SHELX and SIR97 ) predict that fluorophenyl groups optimize hydrophobic interactions in enzyme pockets, while urea NH groups anchor polar residues .

Biological Activity

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl group and a pyrrolidinone ring linked to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}FN2_{2}O, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea functional group facilitates hydrogen bonding, while the fluorophenyl moiety increases the compound's binding affinity. This dual interaction mechanism allows for modulation of various biological pathways, potentially leading to therapeutic effects against multiple diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, including carbonic anhydrases and other relevant targets in metabolic pathways. The compound has shown significant inhibitory activity, which could be leveraged in treating conditions such as cancer and inflammatory diseases.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited potent anticancer properties against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : In vivo studies indicated that the compound reduced inflammation markers in rodent models, supporting its use in treating chronic inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
[1-(4-Fluorophenyl)urea]Lacks pyrrolidinone ringLimited enzyme inhibition
[5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole]Contains pyrazole ringDifferent pharmacological profile
[4-Fluorophenylurea]No oxopyrrolidinone moietyReduced reactivity

The combination of the fluorinated phenyl group with the pyrrolidinone and urea moieties in this compound imparts specific chemical reactivity and biological activity that are not observed in other related compounds.

Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Inhibition of Carbonic Anhydrases : The compound showed low Ki_i values against several isoforms, indicating strong inhibitory potential.
  • Selective Targeting : It has been noted for its selectivity towards certain receptors, which is critical for minimizing side effects in therapeutic applications.

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